Nvs-SM2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NVS-SM2 是一种小分子化合物,以其作为剪接增强剂的作用而闻名。它在治疗脊髓性肌萎缩症方面显示出巨大潜力,脊髓性肌萎缩症是一种以运动神经元丢失为特征的遗传性疾病,会导致肌肉萎缩和无力。 该化合物通过促进生存运动神经元 2 前信使核糖核酸中外显子 7 的包含来起作用,从而增加功能性生存运动神经元蛋白的产量 .

准备方法

合成路线和反应条件: NVS-SM2 的合成涉及一个可扩展的九步过程该方法确保以高纯度有效地生产 this compound .

工业生产方法: this compound 的工业生产遵循相同的合成路线,但规模更大。 该过程经过优化,以确保高产率和纯度,使其适合广泛的研究和潜在的治疗应用 .

化学反应分析

反应类型: NVS-SM2 主要进行剪接增强反应。 它稳定了由生存运动神经元 2 前信使核糖核酸和 U1 小核核糖核蛋白复合物形成的瞬时双链核糖核酸结构 .

常用试剂和条件: 该化合物通常与促进剪接过程的试剂一起使用。 这些反应的条件经过优化,以确保 this compound 在促进外显子 7 包含方面具有最大功效 .

形成的主要产物: 涉及 this compound 的反应形成的主要产物是全长生存运动神经元蛋白,这对于运动神经元正常功能至关重要 .

科学研究应用

Pharmacokinetics

Pharmacokinetic studies indicate that NVS-SM2 is readily absorbed in the brain following both intravenous and oral administration, with a peak concentration observed approximately three hours post-administration. In mouse models, a single dose of 3 mg/kg resulted in a 1.5-fold increase in SMN protein levels within the brain .

Case Study: SMA Mouse Models

Research has demonstrated that this compound significantly improves survival and motor function in severe SMA mouse models. For instance, when administered subcutaneously at doses of 1 mg/kg daily for five consecutive days starting from postnatal day (PND) 2, this compound treatment resulted in:

- Increased Survival : Mice treated with this compound exhibited a median survival of 29.5 days compared to 14.5 days for vehicle-treated controls .

- Enhanced SMN Protein Levels : Treatment led to a 4.5-fold increase in human SMN protein levels in the brain and a 2.5-fold increase in spinal cord tissues .

- Improved Motor Function : Treated mice showed performance levels comparable to healthy control mice on motor function tests .

The effects were dose-dependent, with higher doses correlating with greater increases in SMN protein levels and improved survival rates .

Comparative Analysis with Other Treatments

This compound has been compared with other splicing modulators such as NVS-SM1 and Risdiplam. While both NVS-SM1 and this compound enhance splicing, NVS-SM1 has shown greater efficacy at certain dosages. However, this compound's ability to be administered over shorter durations with significant effects makes it an attractive candidate for further research and clinical application .

| Compound | Mechanism | Efficacy (Median Survival) | Administration Method | Notes |

|---|---|---|---|---|

| This compound | Splicing Modulator | 29.5 days | Subcutaneous | High potency; short duration |

| NVS-SM1 | Splicing Modulator | ~60% rescue | Oral | Greater splicing efficiency |

| Risdiplam | FDA-approved | Not specified | Oral | Approved for SMA treatment |

作用机制

NVS-SM2 通过稳定生存运动神经元 2 前信使核糖核酸和 U1 小核核糖核蛋白复合物形成的瞬时双链核糖核酸结构来发挥其作用。 这种稳定作用增加了 U1 小核核糖核蛋白以序列选择性方式与 5’ 剪接位点的结合亲和力,促进了外显子 7 的包含和全长生存运动神经元蛋白的产生 .

类似化合物:

- Branaplam (NVS-SM1)

- Risdiplam

- SPINRAZA (nusinersen)

比较: this compound 在作用机制上独一无二,充当核糖核酸-蛋白质复合物的分子胶。这使其有别于 Branaplam 和 Risdiplam 等其他剪接增强剂,它们具有不同的分子靶点和机制。 This compound 能够穿透大脑以及在促进外显子 7 包含方面的高效性使其成为治疗应用的有希望的候选者 .

相似化合物的比较

- Branaplam (NVS-SM1)

- Risdiplam

- SPINRAZA (nusinersen)

Comparison: NVS-SM2 is unique in its mechanism of action, acting as a molecular glue for the ribonucleic acid-protein complex. This distinguishes it from other splicing enhancers like Branaplam and Risdiplam, which have different molecular targets and mechanisms. This compound’s ability to penetrate the brain and its high efficacy in promoting exon 7 inclusion make it a promising candidate for therapeutic applications .

生物活性

NVS-SM2 (CAS Number: 1562333-92-9) is a novel compound recognized for its potential in treating Spinal Muscular Atrophy (SMA) through its role as a splicing enhancer of the SMN2 gene. This article delves into the biological activity of this compound, summarizing key research findings, pharmacokinetic data, and case studies that highlight its therapeutic efficacy.

This compound functions primarily as an SMN2 splicing enhancer , promoting the inclusion of exon 7 in the SMN2 pre-mRNA. This action is crucial because SMA results from a deficiency in the SMN protein, which is encoded by the SMN1 gene. The compound enhances U1 small nuclear ribonucleoprotein (snRNP) binding to the pre-mRNA, stabilizing the RNA structure necessary for effective splicing. The EC50 value for SMN enhancement by this compound is reported to be 2 nM , indicating high potency in its mechanism .

In Vitro Studies

Research has demonstrated that this compound significantly increases SMN protein levels in various cellular models:

- Fibroblasts from SMA Patients : this compound treatment led to increased full-length SMN2 mRNA and protein levels, confirming its potential for clinical application .

- Luciferase Assays : In a dose-dependent manner, this compound increased SMN-luciferase expression by up to 1,500% before cytotoxic effects were observed at concentrations around 3 µM .

In Vivo Efficacy

Several studies have evaluated the efficacy of this compound in animal models of SMA:

- Mouse Models : Administration of this compound at doses ranging from 0.1 to 1 mg/kg subcutaneously over 30 days resulted in significant survival benefits for severe SMA mice. Mice treated with 1 mg/kg showed a median survival of 94 days , compared to typical lifespans of less than 11 days in untreated controls .

Table 1: Summary of In Vivo Studies

| Study Reference | Treatment Dosage (mg/kg) | Survival Days | Observations |

|---|---|---|---|

| 0.1 | 57 | Increased mobility, reduced necrosis | |

| 1 | 94 | Significant survival extension | |

| 1 | 29.5 | Improved body weight and mobility |

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is well-absorbed and penetrates the brain effectively:

- After oral administration in mice, peak plasma concentrations were observed at approximately 3 hours post-dose with a dose of 3 mg/kg .

- The compound demonstrated a robust ability to cross the blood-brain barrier (BBB), essential for targeting central nervous system-related diseases like SMA .

Case Studies and Clinical Implications

The promising results from animal studies have led to discussions on potential clinical applications:

- A pilot study involving SMA patients could investigate the safety and efficacy of this compound, focusing on dosage optimization based on preclinical findings.

- The ability to induce SMN protein expression at low doses suggests that this compound could be combined with other therapies for enhanced therapeutic outcomes.

属性

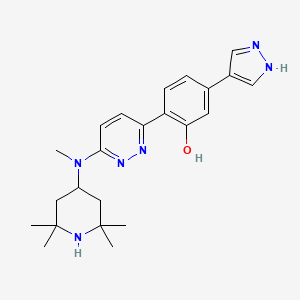

IUPAC Name |

2-[6-[methyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridazin-3-yl]-5-(1H-pyrazol-4-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O/c1-22(2)11-17(12-23(3,4)28-22)29(5)21-9-8-19(26-27-21)18-7-6-15(10-20(18)30)16-13-24-25-14-16/h6-10,13-14,17,28,30H,11-12H2,1-5H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBJQWNBBMWICJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)N(C)C2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。